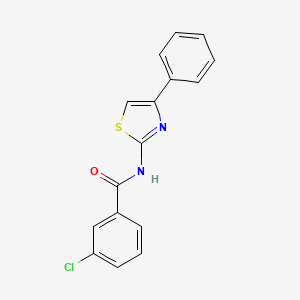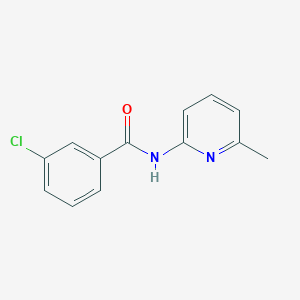
3-chloro-N-(6-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(6-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a chloro group attached to the benzamide moiety and a methylpyridinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Biochemical Assays: Used as a ligand in assays to study receptor-ligand interactions.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N-(6-methylpyridin-2-yl)benzamide derivatives: Compounds with similar structures but different substituents on the benzamide or pyridine rings.
Other Benzamides: Compounds like N-(6-methylpyridin-2-yl)benzamide without the chloro group.
Uniqueness
This compound is unique due to the presence of both the chloro and methylpyridinyl groups, which confer specific chemical and biological properties. These structural features enable it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C13H11ClN2O |
|---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
3-chloro-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-2-7-12(15-9)16-13(17)10-5-3-6-11(14)8-10/h2-8H,1H3,(H,15,16,17) |
InChI-Schlüssel |
HNLLGNJHYQMYEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzyl-6-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10842906.png)
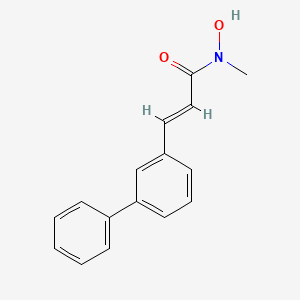
![3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine](/img/structure/B10842914.png)
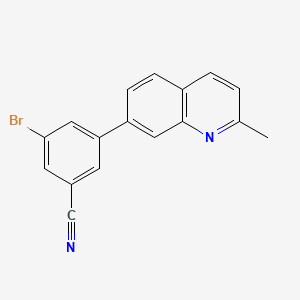



![3-Butyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B10842934.png)
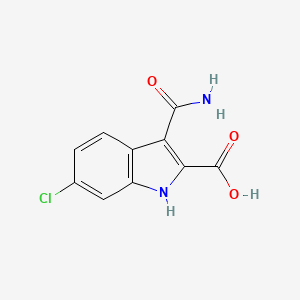
![3-Bromo-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842946.png)


